1-Phenyl-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
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InChI Key |
WYTRYIUQUDTGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862379 | |
| Record name | 1-Phenyl-2-propanol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Phenyl-2-propanol | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1-Phenyl-2-propanol | |
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CAS No. |
698-87-3, 14898-87-4 | |
| Record name | 1-Phenyl-2-propanol | |
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| Record name | 1-Phenyl-2-propanol | |
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| Record name | 1-Phenyl-2-propanol | |
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| Record name | Benzeneethanol, .alpha.-methyl- | |
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| Record name | 1-Phenyl-2-propanol | |
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| Record name | 1-phenylpropan-2-ol | |
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| Record name | 14898-87-4 | |
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| Record name | 1-PHENYL-2-PROPANOL | |
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Advanced Synthetic Methodologies and Chemical Transformations
Chemoenzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are employed to catalyze the reduction of 1-phenyl-2-propanone to 1-phenyl-2-propanol (B48451) with high enantioselectivity.
The bioreduction of 1-phenyl-2-propanone is a well-established method for producing enantiomerically pure this compound. A notable example involves the use of the microorganism Rhodococcus erythropolis. Growing cells of Rhodococcus erythropolis JX-021 have been shown to reduce 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol with a high enantiomeric excess (e.e.) of 99%. nih.gov In a specific study, a 14 mM (1.9 g/L) product concentration was achieved within five hours when using a 15 mM substrate concentration. nih.govbiocrick.com
A common challenge in such biotransformations is the inhibition by both the substrate and the product, which can halt the reaction. nih.gov To overcome this limitation and improve productivity, strategies such as cofactor regeneration have been developed. For instance, the use of resting cells of R. erythropolis JX-021 coupled with permeabilized cells of Bacillus subtilis containing a glucose dehydrogenase for cofactor regeneration has been shown to significantly increase the product concentration. This coupled system achieved a product concentration of 62 mM from 120 mM of substrate without the addition of an external cofactor, and 78 mM with the addition of NADP+.
Table 1: Bioreduction of 1-Phenyl-2-propanone using Rhodococcus erythropolis JX-021
| Catalyst System | Substrate Concentration (mM) | Product | Product Concentration (mM) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) |
| Growing cells | 15 | (S)-1-phenyl-2-propanol | 14 | 99 | 5 |
| Resting cells with cofactor regeneration | 120 | (S)-1-phenyl-2-propanol | 62-78 | - | - |
Enzymatic Synthesis with Alcohol Dehydrogenases (ADH)
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. They are widely used for the asymmetric reduction of prochiral ketones. The synthesis of (S)-1-phenyl-2-propanol can be achieved using NADH-dependent yeast alcohol dehydrogenase. researchgate.net This process requires the regeneration of the NADH cofactor, which can be accomplished by coupling the primary reaction with a secondary reaction, such as the conversion of formic acid to carbon dioxide by formate (B1220265) dehydrogenase. researchgate.net
ADHs from various microorganisms have been investigated for their effectiveness in reducing 1-phenyl-2-propanone. For example, secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) and its mutants have been studied extensively. globalstf.orgcapes.gov.brrsc.org While the wild-type TeSADH shows some enantioselectivity, engineered mutants can significantly improve the optical purity of the product. rsc.org For instance, the W110A TeSADH mutant was used for the enantioselective reduction of phenyl ring-containing prochiral ketones. capes.gov.br However, for the reduction of 1-phenyl-2-propanone, it yielded (S)-1-phenyl-2-propanol with a modest enantiomeric excess. rsc.org Further site-saturation mutagenesis at the W110 residue has led to new mutants (W110I, W110Q, W110M, W110V, and W110L) that can reduce 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol with over 99.9% e.e. rsc.org
Table 2: Asymmetric Reduction of 1-Phenyl-2-propanone by TeSADH Mutants
| TeSADH Mutant | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| W110A | (S)-1-phenyl-2-propanol | - | 84.1 |
| W110I | (S)-1-phenyl-2-propanol | >99.9 | >99.9 |
| W110Q | (S)-1-phenyl-2-propanol | >99.9 | >99.9 |
| W110M | (S)-1-phenyl-2-propanol | >99.9 | >99.9 |
| W110V | (S)-1-phenyl-2-propanol | >99.9 | >99.9 |
| W110L | (S)-1-phenyl-2-propanol | >99.9 | >99.9 |
| W110G | (S)-1-phenyl-2-propanol | - | 79 |
Enantioselective Chemical Reduction of Prochiral Ketones
Enantioselective chemical reduction provides a powerful tool for the synthesis of chiral alcohols from prochiral ketones, often employing chiral catalysts to induce stereoselectivity.
The asymmetric reduction of ketones using borane (B79455) (BH₃) in the presence of a chiral catalyst is a widely adopted method. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. wikipedia.orgru.nl These catalysts can be generated in situ from chiral amino alcohols and borane. ru.nlnih.gov For the reduction of 1-phenyl-2-propanone (benzylacetone), the use of an oxazaborolidine catalyst generated from a chiral lactam alcohol and borane resulted in the corresponding alcohol with 69% e.e. nih.gov
Other chiral catalysts have also been developed for the borane-mediated reduction of ketones. Chiral phosphinamide-based catalysts can be used to create oxazaphospholidine oxides, which are stable and reusable catalysts for this transformation. These catalysts function as Lewis bases, activating the borane for the reduction.
Electrochemical methods offer an alternative approach to the enantioselective reduction of prochiral ketones. Enantioselective cathodic reduction involves the transfer of electrons to the substrate at the cathode of an electrochemical cell in the presence of a chiral mediator. While specific details on the enantioselective cathodic reduction of 1-phenyl-2-propanone are limited in the provided context, the general principle has been applied to other prochiral ketones. jst.go.jp For instance, electrosynthesis of 1-phenyl-2-propanone from benzyl (B1604629) chloride has been reported, and subsequent hydrolysis yields the ketone. scribd.com More broadly, electrochemical methods are being explored for enantioselective transformations, including those involving the generation of chiral carbocation intermediates under electrolytic conditions. nih.govacs.org
The enantioselectivity of the reduction of prochiral ketones is highly dependent on the structure of the catalyst and the reaction conditions.
Catalyst Structure: In the hydrogenation of related diketones like 1-phenyl-1,2-propanedione (B147261), the nature of the catalyst support has a significant impact. researchgate.netcsic.es For instance, iridium catalysts supported on TiO₂ and MoO₃, which can exist in a strong metal-support interaction (SMSI) state, have shown higher activity. researchgate.netcsic.es This is attributed to the presence of electron-deficient metal species that polarize the carbonyl group, favoring both activity and enantioselectivity. researchgate.netcsic.es The size of the metal particles can also play a role; larger platinum particles have been associated with higher enantioselectivity in some cases. mdpi.com The structure of chiral modifiers, such as cinchonidine (B190817) and its derivatives, is also critical for achieving high enantiomeric excess. researchgate.net
Reaction Conditions: Solvents can have a profound effect on enantioselectivity. In the hydrogenation of 1-phenyl-1,2-propanedione over a Pt/Al₂O₃ catalyst modified with cinchonidine, the highest enantiomeric excess was obtained in dichloromethane (B109758), while polar solvents like acetic acid had a negative effect. csic.es However, in other systems, such as with an Ir/TiO₂ catalyst, acetic acid as a solvent yielded the highest enantiomeric excess. researchgate.netcsic.es Other reaction parameters, including hydrogen pressure and temperature, also influence the stereochemical outcome of the reduction. researchgate.net The structure of the substrate itself is a key determinant; even small changes in the substrate can lead to significant variations in the stereoselectivity of enzyme-catalyzed reductions. globalstf.org
Diastereoselective Synthesis
The stereoselective synthesis of this compound is of significant interest due to the importance of chiral alcohols as building blocks in the pharmaceutical and fine chemical industries. Diastereoselective methods aim to control the three-dimensional arrangement of atoms, producing specific stereoisomers.
One prominent approach involves the asymmetric reduction of prochiral ketones like phenylacetone (B166967). This can be effectively achieved using biocatalysts or chiral chemical catalysts. For instance, alcohol dehydrogenases (ADHs) from various microorganisms have been shown to reduce phenylacetone to (S)-1-phenyl-2-propanol with high enantiomeric excess (ee). A study utilizing an alcohol dehydrogenase from Rhodococcus ruber (ADH-A) demonstrated the production of (S)-1-phenyl-2-propanol with over 99% ee.
Chemical catalysts, particularly those based on transition metals like ruthenium, rhodium, and iridium complexed with chiral ligands, are also widely used. The Noyori-type asymmetric hydrogenation, which employs a ruthenium catalyst with a chiral diphosphine and a diamine ligand, is a powerful tool for the enantioselective reduction of ketones.
Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. While effective, this method can be less atom-economical compared to catalytic approaches.
Conventional Organic Synthesis Approaches
The reduction of phenylacetone (also known as 1-phenyl-2-propanone) is a common and direct method for the preparation of this compound. This transformation can be accomplished using a variety of reducing agents.
A frequently used method involves complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction with LiAlH₄ is highly exothermic and requires careful control.
The general reaction is as follows:
C₆H₅CH₂C(O)CH₃ + [H] → C₆H₅CH₂CH(OH)CH₃
Catalytic hydrogenation is another effective method, as detailed in the next section.
Hydrogenation of methyl benzyl ketone (phenylacetone) is an industrially significant method for producing this compound. This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.
Commonly used catalysts include platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on activated carbon (e.g., Pd/C). Raney nickel is another widely used catalyst for this type of reduction. The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and selectivity.
For example, the hydrogenation of phenylacetone over a palladium catalyst can efficiently yield this compound. Research has also explored bimetallic catalysts to improve activity and selectivity.
The Grignard reaction offers a versatile carbon-carbon bond-forming strategy for the synthesis of this compound. This organometallic reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound.
Two primary Grignard routes to this compound are:
Reaction of Phenylmagnesium Bromide with Propylene (B89431) Oxide: In this approach, the Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr), acts as a nucleophile, attacking the epoxide ring of propylene oxide. The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom of the epoxide. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.
Reaction of Benzaldehyde (B42025) with Ethylmagnesium Bromide: This method involves the nucleophilic addition of ethylmagnesium bromide (CH₃CH₂MgBr) to the carbonyl carbon of benzaldehyde (C₆H₅CHO). The intermediate magnesium alkoxide is then hydrolyzed in an acidic aqueous solution to produce this compound.
Hydrogenation of Methyl Benzyl Ketone
Advanced Oxidation and Reduction Reactions
The oxidation of this compound yields its corresponding ketone, phenylacetone. This is a fundamental transformation in organic synthesis, often used to confirm the structure of the alcohol or as a step in a multi-step synthetic sequence.
Various oxidizing agents can be employed for this purpose. A classic method is the Jones oxidation, which uses chromic acid (H₂CrO₄) prepared in situ from chromium trioxide (CrO₃) or a dichromate salt in sulfuric acid and acetone. This is a strong oxidizing agent suitable for secondary alcohols.
Milder and more selective oxidizing agents are often preferred to avoid over-oxidation or side reactions. These include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in anhydrous solvents like dichloromethane (CH₂Cl₂). Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another mild method that can effectively oxidize this compound to phenylacetone at low temperatures.
The choice of oxidant depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired reaction conditions.
Chemical Oxidizing Agents (e.g., KMnO₄, CrO₃)
The oxidation of this compound to its corresponding ketone, phenylacetone (1-phenyl-2-propanone), is a pivotal transformation in organic synthesis. This conversion can be effectively achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). libretexts.org These reagents are widely utilized in both laboratory and industrial settings for the oxidation of secondary alcohols. tsijournals.com
The general reaction involves the conversion of the secondary alcohol to a ketone, with the oxidizing agent being reduced in the process. msu.edu For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate in the presence of an acid, is a common choice for this transformation. libretexts.orglibretexts.org The mechanism is believed to involve the formation of a chromate (B82759) ester intermediate, which then undergoes an elimination reaction to yield the ketone. msu.edu
Potassium permanganate (KMnO₄) is another powerful oxidizing agent capable of converting this compound to phenylacetone. tsijournals.comdoubtnut.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. tsijournals.com Studies have shown that solvent-free conditions with KMnO₄ can be an efficient method for the oxidation of benzylic alcohols. tsijournals.com
Table 1: Oxidation of this compound with Chemical Oxidizing Agents
| Oxidizing Agent | Product | Typical Conditions | Yield |
| KMnO₄ | Phenylacetone | Varies (e.g., solvent-free, room temp) | Good to high yields reported tsijournals.com |
| CrO₃ (as H₂CrO₄) | Phenylacetone | Aqueous acid solution | Generally effective for secondary alcohols libretexts.org |
| PCC | Phenylacetone | Methylene (B1212753) chloride | Milder option, good for converting to ketones msu.edu |
It is important to note that while these strong oxidizing agents are effective, they can sometimes lead to over-oxidation or side reactions if not carefully controlled. tsijournals.com For instance, oxidation of alkylbenzenes with hot, alkaline KMnO₄ can cleave the alkyl chain to form benzoic acid. masterorganicchemistry.com Milder reagents like pyridinium chlorochromate (PCC) are also used to convert secondary alcohols to ketones with less risk of over-oxidation. msu.edu
Stereoselective Oxidation Mediated by Microorganisms (e.g., Baker's yeast)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the oxidation of alcohols. Microorganisms, and the enzymes they contain, can perform stereoselective transformations, which are of great interest in the synthesis of chiral compounds.
While the primary use of baker's yeast (Saccharomyces cerevisiae) in relation to this compound is often in the stereoselective reduction of phenylacetone to produce chiral this compound, the reverse reaction, stereoselective oxidation, is also a subject of study. researchgate.netnih.gov For instance, research has demonstrated the enantioselective oxidation of a related compound, (1R,2S)-1-phenyl-1,2-propanediol, mediated by baker's yeast to produce (S)-1-phenyl-2-hydroxy-1-propanone with high enantiomeric excess. researchgate.net This indicates the potential of yeast to selectively oxidize one enantiomer of a racemic alcohol.
Other microorganisms have also been investigated for their oxidative capabilities. For example, Pseudomonas species have been shown to oxidize the isopropyl side chain of cumene (B47948) (2-phenylpropane) to produce 2-phenyl-1-propanol. oup.comoup.com Furthermore, the enzymatic resolution of racemic this compound has been achieved through asymmetric hydrolysis of its esters by Pseudomonas cepacia, where the esterase stereoselectively hydrolyzes the R-isomer. tandfonline.com
The use of isolated enzymes, such as alcohol dehydrogenases (ADHs), provides even greater control over stereoselectivity. researchgate.net Engineered ADHs have been developed to exhibit high selectivity for the oxidation of specific alcohol enantiomers. diva-portal.org
Table 2: Examples of Microbial Transformations Related to this compound
| Microorganism/Enzyme System | Substrate | Product | Key Finding |
| Saccharomyces cerevisiae (Baker's yeast) | (1R,2S)-1-phenyl-1,2-propanediol | (S)-1-phenyl-2-hydroxy-1-propanone | Enantioselective oxidation researchgate.net |
| Pseudomonas cepacia | rac-1-phenyl-2-propyl acetate (B1210297) | R-(-)-1-phenyl-2-propanol | Asymmetric hydrolysis tandfonline.com |
| Rhodococcus erythropolis | 1-phenyl-2-propanone | (S)-1-phenyl-2-propanol | Bioreduction with high enantiomeric excess biocrick.com |
Derivatization and Functional Group Transformations
The hydroxyl group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives. fiveable.me
The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions. fiveable.me This transformation is significant as it converts the alcohol into a more reactive alkyl halide, a versatile intermediate for further synthetic manipulations.
Common halogenating agents include phosphorus tribromide (PBr₃) for bromination and thionyl chloride (SOCl₂) for chlorination. The reaction with HBr is also a classic example of nucleophilic substitution, where the hydroxyl group is protonated to form a good leaving group (water), followed by attack of the bromide ion. vaia.com The reactivity of alcohols towards HBr depends on the stability of the carbocation intermediate formed. vaia.com
A notable aspect of these substitution reactions is their stereochemistry. The Walden inversion, a phenomenon where the configuration of a chiral center is inverted during a chemical reaction, was studied using a series of reactions involving the interconversion of enantiomers of this compound. libretexts.orglibretexts.org This was demonstrated by converting (+)-1-phenyl-2-propanol to its tosylate, which then underwent nucleophilic substitution, resulting in an inversion of the stereocenter. libretexts.orglibretexts.org
The hydroxyl group of this compound readily undergoes esterification and etherification reactions. fiveable.mecymitquimica.comcymitquimica.comcymitquimica.com
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid. The formation of esters is a common strategy for creating derivatives with different physical and chemical properties. For example, the resolution of racemic this compound has been achieved via the formation of diastereomeric salts of its maleic acid monoester. biocrick.com
Etherification , the formation of an ether, can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The versatility of the hydroxyl group in this compound makes it a valuable building block for synthesizing a diverse array of more complex molecules. fiveable.me
Substitution Reactions of the Hydroxyl Group (e.g., Halogenation)
Computational Chemistry and Spectroscopic Analysis of Conformations
Computational chemistry provides powerful tools for understanding the three-dimensional structure and energetics of molecules like this compound.
Ab initio (from first principles) quantum chemistry methods are used to model the electronic structure and geometry of molecules without relying on empirical parameters. For this compound, these calculations have been employed to determine its most stable conformations. biocrick.comnih.gov
Studies using Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G** basis set (MP2/6-31G) for geometry optimization, followed by single-point energy calculations with a larger basis set like 6-311++G , have provided detailed insights into the conformational landscape of this compound. biocrick.comnih.gov These calculations have revealed that the lowest energy conformations are stabilized by weak intramolecular interactions, specifically an OH-π hydrogen bond between the hydroxyl group and the phenyl ring. biocrick.comnih.govscispace.com
The most stable conformation of this compound, as determined by both ab initio and molecular mechanics (MM2) calculations, is a phenyl-methyl anti and phenyl-OH gauche arrangement, which facilitates the intramolecular OH-π hydrogen bond. scispace.com These theoretical models are crucial for interpreting experimental data, such as microwave spectra, and for assigning the observed spectra to specific conformations of the molecule. biocrick.comnih.gov
Table 3: Computational Methods and Findings for this compound
| Computational Method | Basis Set | Key Finding | Reference |
| Ab initio optimization | MP2/6-31G | Determined the lowest energy conformations are stabilized by weak OH-π interactions. | biocrick.comnih.gov |
| Single-point calculation | MP2/6-311++G | Provided more accurate relative energies of the conformers. | biocrick.comnih.gov |
| Molecular Mechanics (MM2) | - | The most stable conformation is phenyl-methyl anti and phenyl-OH gauche. | scispace.com |
Rotational Spectroscopy for Conformational Analysis
Rotational spectroscopy has proven to be a powerful tool for the detailed investigation of the conformational landscape of flexible molecules like this compound in the gas phase. Through the analysis of the molecule's microwave spectrum, precise structural information can be obtained, including the identification of the preferred conformational isomers and the subtle intramolecular interactions that stabilize them.
In a key study, the rotational spectrum of this compound was measured using a Fourier-transform microwave spectrometer in the frequency range of 11 to 24 GHz. researchgate.netacs.orgnih.gov The sample was heated to 90 °C and its vapor was entrained in a helium/neon carrier gas mixture, which was then expanded into the spectrometer's cavity, cooling the molecules to approximately 2 K. acs.org This cooling process simplifies the complex spectrum by populating only the lowest energy conformational states.
The experimental investigation revealed the presence of only a single conformational isomer of this compound. researchgate.netnih.gov A total of fifty-nine distinct rotational transitions were measured for this conformer in the 11.5-21.0 GHz frequency range. acs.orgchemicalbook.com The observed transitions were of all three possible dipole selection rules: 25 a-type, 20 b-type, and 14 c-type transitions. chemicalbook.comresearchgate.netguidechem.com The absence of any unassigned transitions that could be attributed to a second conformer indicates that one conformation is significantly more stable than all others under the experimental conditions. chemicalbook.comresearchgate.netguidechem.com
To identify the structure of this observed conformer, ab initio calculations were performed. nih.gov Theoretical optimizations at the MP2/6-31G* level were conducted for nine possible gauche conformers of (S)-1-phenyl-2-propanol. chemicalbook.comguidechem.com These conformers are defined by the torsional angles τ1 (Cφ-C1-C2-O) and τ2 (C1-C2-O-H). chemicalbook.comguidechem.com The calculations, further refined with single-point energy calculations at the MP2/6-311++G** level, predicted that the lowest energy conformation is stabilized by a weak intramolecular OH-π hydrogen bond between the hydroxyl group and the phenyl ring. nih.gov
The experimentally measured rotational transition frequencies were fitted using a Watson asymmetric rotor Hamiltonian (Ir representation) to determine the precise rotational constants and quartic centrifugal distortion constants for the observed conformer. researchgate.net The excellent agreement between the experimentally determined rotational constants and those calculated for the lowest-energy, OH-π bonded structure confirmed the assignment. researchgate.net
The determined spectroscopic constants for the observed conformer of this compound are presented in the table below.
| Parameter | Value |
| A / MHz | 2404.1485(13) |
| B / MHz | 832.2570(4) |
| C / MHz | 694.7088(4) |
| ΔJ / kHz | 0.0883(14) |
| ΔJK / kHz | -0.288(5) |
| ΔK / kHz | 1.15(4) |
| δJ / kHz | 0.0210(8) |
| δK / kHz | 0.22(4) |
| Data sourced from Tubergen et al. (2006). researchgate.netresearchgate.net The values in parentheses represent the uncertainty in the last digits. |
This detailed analysis underscores the utility of rotational spectroscopy in elucidating the three-dimensional structure of molecules, revealing that the conformational preference of this compound is governed by a stabilizing intramolecular OH-π interaction.
Chemical Synthesis of 1 Phenyl 2 Propanol
Asymmetric Synthesis
The demand for enantiomerically pure this compound has driven the development of numerous asymmetric synthesis strategies.
Chiral Reduction of Phenylacetone (B166967)
A common and effective method is the chiral reduction of the prochiral ketone, 1-phenyl-2-propanone (phenylacetone). This can be accomplished using chiral catalysts or biocatalysts. Baker's yeast is a well-known biocatalyst for this transformation, offering a green and selective route to the (S)-enantiomer.
Grignard Reaction
The Grignard reaction provides another pathway. The reaction of benzyl (B1604629) magnesium bromide with acetaldehyde, followed by hydrolysis, yields this compound. fiveable.me To obtain a specific enantiomer, subsequent resolution steps, such as enzymatic or chromatographic methods, are necessary.
Racemic Synthesis
For applications where a mixture of both enantiomers is acceptable, racemic synthesis methods are employed.
Reduction of Phenylacetone
The straightforward reduction of phenylacetone using standard reducing agents like sodium borohydride (B1222165) will produce a racemic mixture of this compound. biosynth.com
Other Synthetic Routes
Other methods for synthesizing racemic this compound include the reaction of a (cyclopentadienone)iron complex with trimethylamine (B31210) N-oxide (Me3NO) under a hydrogen atmosphere. guidechem.comchemicalbook.com This method has been reported to give a high yield of the product. guidechem.comchemicalbook.com
Analytical Methodologies for Stereochemical Characterization
Gas Chromatography (GC) with Chiral Columns
Gas chromatography utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective separation of 1-Phenyl-2-propanol (B48451). This technique allows for the effective resolution of its racemic mixture into individual enantiomers. The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have slightly different interaction energies, leading to different retention times. gcms.cz Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin (β-DEX), are commonly employed for this purpose. gcms.czjiangnan.edu.cn
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. In Gas Chromatography, the ee of a this compound sample is determined by comparing the integrated peak areas of the two separated enantiomers in the chromatogram. The calculation is performed using the formula:
ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100
Where Area₁ and Area₂ are the peak areas of the (R)- and (S)-enantiomers, respectively. This quantitative analysis is crucial for applications where a specific enantiomer is required, such as in asymmetric synthesis. Chiral GC is considered a reliable method for confirming the enantiomeric purity of the compound. scielo.br
The retention time is the time it takes for a compound to travel from the injector to the detector in a GC system. For the enantiomers of this compound, the use of a chiral column results in distinct retention times for the (S) and (R) forms. The specific retention times can vary depending on the column type, temperature program, and carrier gas flow rate.
One documented analysis using a CP-Chirasil-Dex CB chiral column (25 m × 0.25 mm) demonstrated the successful separation of the enantiomers. chemicalbook.com With a temperature program starting at 100°C, ramping to 120°C at 10°C/min, and then to 180°C at 40°C/min, distinct retention times were recorded. chemicalbook.com Another study using a CMOM-3S-coated capillary column also successfully separated the enantiomers. jiangnan.edu.cn
Table 1: Example GC Retention Times for this compound Enantiomers
| Enantiomer | Retention Time (minutes) | GC Column |
|---|---|---|
| (S)-1-Phenyl-2-propanol | 4.9 | CP-Chirasil-Dex CB chemicalbook.com |
| (R)-1-Phenyl-2-propanol | 6.1 | CP-Chirasil-Dex CB chemicalbook.com |
Enantiomeric Excess (ee) Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, both ¹H NMR and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.
Proton NMR (¹H NMR) confirms the structure of this compound by identifying the number of unique protons, their chemical environments, and their neighboring protons through spin-spin coupling. The spectrum typically shows distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the methyl protons. chegg.com The integration of these signals corresponds to the number of protons in each group (5H for the phenyl ring, 1H for the CH-OH group, 2H for the CH₂ group, and 3H for the CH₃ group). chegg.com The splitting patterns (multiplicity) provide further structural confirmation. For instance, the signal for the methine proton at ~4.1 ppm appears as a multiplet due to coupling with the adjacent methylene and methyl protons. chegg.com
Table 2: Typical ¹H NMR Signal Assignments for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Protons |
|---|---|---|---|
| ~7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~4.1 | Multiplet | 1H | Methine (CH-OH) |
| ~2.6, ~2.8 | Doublet of Doublets | 2H | Methylene (CH₂) |
| ~1.2 | Doublet | 3H | Methyl (CH₃) |
| Variable | Singlet (broad) | 1H | Hydroxyl (OH) |
Note: Data derived from a representative spectrum. chegg.com Actual chemical shifts can vary based on solvent and instrument.
Table 3: ¹³C NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ) ppm | Assigned Carbon |
|---|---|
| ~23 | Methyl (CH₃) |
| ~46 | Methylene (CH₂) |
| ~69 | Methine (CH-OH) |
| ~126 | Aromatic (para-C) |
| ~128 | Aromatic (ortho-C) |
| ~129 | Aromatic (meta-C) |
| ~139 | Aromatic (ipso-C) |
Note: Data compiled from publicly available spectral databases. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov Key absorptions include a broad band for the O-H stretch of the alcohol group, C-H stretching bands for both aromatic and aliphatic protons, C=C stretching bands for the aromatic ring, and a C-O stretching band for the secondary alcohol.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3360 (broad) | O-H Stretch | Alcohol |
| ~3020-3080 | C-H Stretch | Aromatic |
| ~2850-2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~1120 | C-O Stretch | Secondary Alcohol |
Note: Data compiled from publicly available spectral databases. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it is a standard method for identifying this compound. However, conventional MS is inherently achiral and cannot distinguish between enantiomers as they possess identical mass spectra.
Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 136 is often weak or absent, a common trait for alcohols. libretexts.org The fragmentation pattern is dominated by cleavages influenced by the phenyl and hydroxyl groups.
A primary fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between C1 and C2), which is benzylic. This cleavage leads to the formation of a highly stable benzyl (B1604629) cation or, more commonly, the tropylium (B1234903) cation through rearrangement, resulting in a prominent peak at m/z 91. tu.edu.iq The most intense peak (base peak) in the spectrum of this compound is often observed at m/z 92, which can be attributed to a rearrangement process involving the phenyl group and the alcoholic proton. nih.gov Another significant fragment appears at m/z 45, corresponding to the [CH₃CHOH]⁺ ion formed by cleavage of the bond between the benzyl group and the carbinol carbon. nih.govdocbrown.info
While standard MS cannot differentiate between (R)- and (S)-1-phenyl-2-propanol, specialized techniques can achieve chiral recognition. One such approach involves forming diastereomeric complexes with a chiral reagent before MS analysis. These diastereomers have different physical properties and may produce distinct fragmentation patterns or can be separated chromatographically prior to entering the mass spectrometer. Another advanced method is resonance-enhanced multiphoton ionization (REMPI) spectroscopy combined with time-of-flight mass spectrometry, which has been used to study chiral discrimination in similar molecules like 1-phenyl-1-propanol (B1198777) by analyzing the fragmentation patterns of diastereomeric clusters formed in a supersonic expansion. capes.gov.br
Table 1: Characteristic Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance | References |
| 136 | [C₉H₁₂O]⁺ | Molecular Ion ([M]⁺) | nih.gov |
| 92 | [C₇H₈]⁺ | Base Peak (via rearrangement) | nih.gov |
| 91 | [C₇H₇]⁺ | Tropylium Ion | tu.edu.iqnih.gov |
| 45 | [C₂H₅O]⁺ | [CH₃CHOH]⁺ | nih.govdocbrown.info |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the enantioselective separation and quantification of this compound enantiomers. The key to this separation is the use of a Chiral Stationary Phase (CSP). sigmaaldrich.com A CSP creates a chiral environment within the column, causing the two enantiomers to interact differently with the stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have proven highly effective for resolving racemic this compound. These CSPs often operate based on a combination of attractive interactions, such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, as well as steric repulsion. sigmaaldrich.com The enantiomers fit differently into the chiral cavities or grooves of the CSP, resulting in separation. sigmaaldrich.com
Several studies have documented successful enantioseparation using various CSPs and mobile phase compositions:
A comparative study demonstrated baseline separation of this compound enantiomers using an immobilized amylose tris-(3-chlorophenylcarbamate) CSP (Chiralpak ID). biocrick.com
A Shiseido Ceramospher Chiral RU-1 column with methanol (B129727) as the mobile phase was used to resolve the R- and S-isomers, with detection at 254 nm. tandfonline.com
Researchers have also utilized covalent organic framework (CCOF) based columns, such as CCOF 5 and CCOF 6, with a mobile phase of hexane (B92381)/isopropyl alcohol (99:1 v/v) to separate the enantiomers. researchgate.net
Open-tubular capillary electrochromatography (OT-CEC), a related technique, has employed a nano-amylose-2,3-bis(3,5-dimethylphenylcarbamate)-silica hybrid sol coated column to achieve chiral recognition of this compound among other enantiomers. biocrick.com
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol or ethanol, is crucial for optimizing the separation by modulating the interactions between the analyte and the CSP. nih.gov
Table 2: Examples of HPLC Conditions for Enantioseparation of this compound
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Chiralpak ID (amylose tris-(3-chlorophenylcarbamate)) | Not specified | Not specified | biocrick.com |
| Shiseido Ceramospher Chiral RU-l | Methanol | UV at 254 nm | tandfonline.com |
| CCOF 5 and CCOF 6 | Hexane/Isopropyl alcohol (99:1, v/v) | Not specified | researchgate.net |
| Nano-amylose-2,3-bis(3,5-dimethylphenylcarbamate)-silica hybrid | Not specified | Not specified | biocrick.com |
Biotransformation and Environmental Fate
Microbial Degradation Pathways
Microbial systems are effective in breaking down phenylpropanoids, a class of compounds to which 1-phenyl-2-propanol (B48451) belongs. ontosight.ai This degradation is a key process in the natural carbon cycle and has potential applications in environmental science for cleaning up contaminated sites. ontosight.ainih.gov
When introduced into soil, 1-phenyl-2-propanone (P2P), a precursor to this compound, is rapidly metabolized by native soil microorganisms. researchgate.netnih.govnih.gov Studies have shown that the ketone is quickly converted into a variety of other compounds, indicating a robust microbial capacity for its transformation. researchgate.netresearchgate.net The rate and pathway of this metabolism can be influenced by the specific types of microorganisms present in the soil. researchgate.net This rapid biotransformation is significant, as it contrasts with the persistence of other related synthetic compounds under similar conditions. researchgate.netnih.govnih.gov The initial step in this microbial process often involves the reduction of P2P's ketone group to form the corresponding alcohol, this compound. researchgate.netnih.gov
The microbial breakdown of 1-phenyl-2-propanone results in a complex mixture of metabolites. researchgate.net One of the primary products is this compound, formed through the reduction of the ketone. researchgate.netnih.gov However, the degradation does not stop there. Further oxidation and transformation lead to a range of other compounds.
Key identified metabolites from the exposure of P2P to soil microbes include:
this compound
1-phenyl-1,2-propanedione (B147261) researchgate.netnih.gov
1-hydroxy-1-phenyl-2-propanone researchgate.netnih.gov
2-hydroxy-1-phenyl-1-propanone researchgate.net
The two diastereoisomers of 1-phenyl-1,2-propanediol researchgate.netnih.gov
These metabolites themselves can be subject to further degradation by the microbial community. researchgate.net The formation of α-hydroxy ketones like 1-hydroxy-1-phenyl-2-propanone can also occur through the microbial oxidation of related diols, such as 1-phenyl-1,2-propanediol. researchgate.net
| Precursor | Metabolite | Transformation Type |
|---|---|---|
| 1-Phenyl-2-propanone | This compound | Reduction |
| 1-Phenyl-2-propanone | 1-Phenyl-1,2-propanedione | Oxidation |
| 1-Phenyl-2-propanone | 1-Hydroxy-1-phenyl-2-propanone | Oxidation/Hydroxylation |
| 1-Phenyl-2-propanone | 2-Hydroxy-1-phenyl-1-propanone | Oxidation/Hydroxylation |
| 1-Phenyl-2-propanone | 1-Phenyl-1,2-propanediol | Reduction/Hydroxylation |
The ability of microorganisms to degrade phenylpropanoids like this compound and its precursors suggests a strong potential for bioremediation. ontosight.ainih.gov Phenolic compounds can be utilized by certain bacteria as a source of carbon and energy, making them candidates for cleaning up industrial or chemical waste. nih.govmdpi.com Bacteria such as Pseudomonas species have been isolated that can utilize various phenylpropanoids, breaking them down into less harmful substances. nih.gov This natural attenuation process can be harnessed in engineered bioremediation strategies for soils and wastewater contaminated with these compounds. ontosight.ainih.govmdpi.com The accumulation of phenylpropanoid compounds in plants has also been noted as a mechanism for tolerance to heavy metal stress, suggesting a broader role for these pathways in environmental detoxification. updatepublishing.com
Formation of Metabolites (e.g., 1-phenyl-1,2-propanedione, 1-hydroxy-1-phenyl-2-propanone)
Microbial Resolution and Kinetic Resolution Studies
Microorganisms are not only capable of degrading this compound but can also perform stereoselective transformations. This is of significant interest in biotechnology for the production of enantiomerically pure chiral compounds, which are valuable as building blocks in the synthesis of pharmaceuticals. tandfonline.combiocrick.com
Certain actinomycetes have demonstrated the ability to resolve racemic mixtures of phenylpropanols through stereospecific decomposition. tandfonline.com In studies on the related compound, 1-phenoxy-2-propanol, several species of Nocardia and Rhodococcus were found to selectively decompose one enantiomer from a racemic mixture, leading to the accumulation of the other. tandfonline.com For example, these bacteria would first hydrolyze a racemic acetate (B1210297) ester to the corresponding alcohol and then consume one of the alcohol's stereoisomers, leaving behind the optically pure (R)-enantiomer. tandfonline.com
Similarly, Rhodococcus erythropolis has been used specifically for the bioreduction of 1-phenyl-2-propanone to produce (S)-1-phenyl-2-propanol with a very high enantiomeric excess (99% e.e.). biocrick.comnih.gov This process highlights the highly stereospecific nature of the enzymes within these microorganisms.
| Microorganism | Reaction Type | Outcome | Reference |
|---|---|---|---|
| Nocardia species | Stereospecific Decomposition | Accumulation of (R)-1-phenoxy-2-propanol from racemate | tandfonline.com |
| Rhodococcus species | Stereospecific Decomposition | Accumulation of (R)-1-phenoxy-2-propanol from racemate | tandfonline.com |
| Rhodococcus erythropolis JX-021 | Stereospecific Bioreduction | Production of (S)-1-phenyl-2-propanol from 1-phenyl-2-propanone | biocrick.comnih.gov |
Kinetic resolution can also be achieved through the asymmetric hydrolysis of esters of racemic alcohols. Various yeasts and bacteria have been identified that can perform this reaction on esters of phenylpropanols. tandfonline.com In this process, an enzyme within the microorganism selectively hydrolyzes the ester of one enantiomer faster than the other, resulting in a mixture of an optically enriched alcohol and the remaining unreacted ester of the opposite configuration. tandfonline.com
Corynebacterium glutamicum is one such bacterium that has been shown to contain an enzyme capable of highly specific asymmetric hydrolysis. tandfonline.com An esterase partially purified from Corynebacterium glutamicum ATCC 13059 was found to be highly specific for the (R)-ester of 1-phenoxy-2-propyl acetate, yielding (R)-1-phenoxy-2-propanol. tandfonline.com This demonstrates the potential of bacterial enzymes for the kinetic resolution of this compound and related compounds.
Enzymatic Hydrolysis Specificity
The enzymatic hydrolysis of esters of this compound is a key reaction in biocatalysis, primarily utilized for the kinetic resolution of its racemic mixtures to produce enantiomerically pure forms of the alcohol. This stereospecific transformation is most commonly achieved using hydrolases, particularly lipases.
The enantioselectivity of lipases in the hydrolysis of secondary alcohol esters, including those of this compound, is generally governed by the enzyme's ability to discriminate between the two enantiomers at the transition state of the reaction. Research suggests that this discrimination is not based on a significant difference in the initial binding affinity (Km) of the enzyme for the enantiomeric substrates, but rather on the maximum reaction rate (Vmax) for each. This indicates that the enzyme's active site recognizes the chirality of the substrate primarily during the catalytic step itself.
A proposed model for this stereoselectivity involves a lipase-induced strain at the transition state. According to this model, the enzyme's active site imposes a spatial constraint on the substrate. The enantiomer that fits more favorably into the transition state geometry reacts at a higher rate. For many lipases, there is an empirical rule for secondary alcohols which predicts that the enzyme will preferentially catalyze the acylation of the (R)-enantiomer. Consequently, in a hydrolysis reaction, the ester of the same (R)-enantiomer is expected to be hydrolyzed more rapidly. However, the actual enantiopreference can vary significantly depending on the specific enzyme, the substrate's acyl group, and the reaction conditions.
Studies on the enantioselectivity of lipases often use structurally related compounds to this compound to elucidate these principles. For example, the lipase-catalyzed hydrolysis of racemic 1-acetoxy-2-phenylpropane, an isomer of 1-phenyl-2-propyl acetate, has been shown to predominantly yield (S)-2-phenyl-1-propanol. This demonstrates a clear stereopreference of the lipase (B570770) for one enantiomer.
The source of the enzyme is a critical factor in determining the specificity and outcome of the hydrolysis. Lipases from various microbial sources, such as Pseudomonas cepacia, Rhizomucor miehei, and Candida species, are frequently employed. Furthermore, enzymes from other microorganisms, like the esterase from Corynebacterium glutamicum, have demonstrated high specificity in the asymmetric hydrolysis of related compounds like 1-phenoxy-2-propyl acetate, preferentially hydrolyzing the (R)-enantiomer.
In vivo, it is anticipated that esters of this compound, such as its butyrate (B1204436) ester, are hydrolyzed by carboxylesterases that are widely distributed in mammalian tissues, particularly in hepatocytes. This hydrolysis would yield this compound and the corresponding carboxylic acid.
Table 1: Examples of Enzymatic Hydrolysis Specificity for this compound and Related Secondary Alcohols
| Enzyme/Microorganism Source | Substrate | Faster Reacting Enantiomer/Product | Enantiomeric Ratio (E) / Enantiomeric Excess (ee) |
| Lipase | Racemic 1-acetoxy-2-phenylpropane | (S)-2-phenyl-1-propanol | Predominantly (S)-form |
| Corynebacterium glutamicum esterase | Racemic 1-phenoxy-2-propyl acetate | (R)-1-phenoxy-2-propanol | >95% ee |
| Pseudomonas cepacia lipase (PCL) | Racemic 2-phenoxy-1-propyl acetate | (S)-2-phenoxy-1-propanol | E = 17 |
| Im-LipG9 (Metagenomic Lipase) | Racemic 1-phenylethyl acetate | (R)-1-phenylethanol | E > 200, >95% ee |
Pharmacological and Toxicological Research
Mechanistic Investigations of Biological Activity
The biological activities of 1-phenyl-2-propanol (B48451) are influenced by its chemical structure, particularly the presence of a phenyl group and a hydroxyl group. guidechem.comontosight.ai The phenyl group affects the molecule's reactivity and its interactions with other molecules. The hydroxyl group allows the compound to undergo oxidation and reduction reactions, making it a versatile intermediate in the synthesis of other organic compounds.
In biological systems, this compound's mechanism of action can involve interactions with specific enzymes. For example, it can act as a substrate for alcohol dehydrogenases, which are enzymes that catalyze the conversion of alcohols to their corresponding ketones or aldehydes. The stereochemistry of this compound's enantiomers plays a crucial role in their binding affinity and reaction rates with these enzymes.
A related compound, 1-phenoxy-2-propanol, is thought to exert antimicrobial action by disrupting the cell membranes of microorganisms. atamanchemicals.com Its hydrophobic nature allows it to interact with the lipid bilayer of bacterial cell membranes, increasing their permeability and causing leakage of cellular contents. atamanchemicals.com It may also interfere with the enzymatic systems and protein synthesis of microorganisms. atamanchemicals.com While this provides some insight into the potential mechanisms of related structures, the specific molecular targets of this compound require further investigation.
Neurotoxicity Studies
Research into the neurotoxic effects of this compound is limited. However, information on related compounds and general principles of solvent neurotoxicity can provide some context. Acute exposure to high concentrations of organic solvents can lead to a condition known as acute solvent syndrome, which is characterized by transient central nervous system effects.
For this compound, inhalation of high vapor concentrations may cause irritation to the chest and nose, leading to symptoms such as coughing, sneezing, and headache. scbt.com It is classified as a hazardous substance, and accidental ingestion may be harmful. scbt.com
Studies in animal models have provided evidence of the neurotoxic potential of this compound. Intraperitoneal administration of this compound in mice has been shown to cause ataxia, which is a neurological sign consisting of lack of voluntary coordination of muscle movements. nih.govhaz-map.com The lethal dose 50 (LD50) in these studies was determined to be 520 mg/kg. nih.govhaz-map.com
The development of ataxia in animal models suggests that this compound can impair motor coordination. The precise mechanisms by which it induces ataxia are not fully elucidated but are likely related to its effects on the central nervous system. Further research is needed to understand the specific neural pathways and neurotransmitter systems affected by this compound that lead to this outcome.
Acute Solvent Syndrome Research
In Vitro and In Vivo Toxicity Assessments
The toxicity of this compound has been evaluated through both in vitro and in vivo studies, providing insights into its potential hazards.
In Vitro Assessments: In vitro studies on the genotoxic potential of a related compound, benzenepropanol, have been conducted. industrialchemicals.gov.au Bacterial mutation assays using various strains of Salmonella typhimurium and a micronucleus test in human peripheral blood lymphocytes did not indicate genotoxic potential. industrialchemicals.gov.au
In Vivo Assessments: In vivo studies in animals have established the acute toxicity of this compound. In mice, the intraperitoneal lethal dose 50 (LD50) is 520 mg/kg, with observed effects including ataxia. nih.govhaz-map.com For the related compound benzenepropanol, acute oral and dermal toxicity in rats is low, with LD50 values greater than 2000 mg/kg body weight. industrialchemicals.gov.au
The following table summarizes the acute toxicity data for this compound:
| Test Animal | Route of Administration | LD50 | Reference |
| Mouse | Intraperitoneal | 520 mg/kg | nih.govhaz-map.com |
This table is interactive. Click on the headers to sort the data.
Structure-Activity Relationships of Enantiomers in Biological Systems
This compound is a chiral compound, existing as two stereoisomers, or enantiomers: (R)-1-phenyl-2-propanol and (S)-1-phenyl-2-propanol. ontosight.ai These enantiomers can exhibit different biological activities due to their distinct three-dimensional structures, which can lead to differential interactions with chiral biological molecules such as enzymes and receptors. ontosight.ai
The stereochemistry of the enantiomers plays a critical role in their interaction with enzymes like alcohol dehydrogenases. The (S)-enantiomer, for example, can be synthesized with high enantiomeric excess using biocatalytic methods, such as the bioreduction of 1-phenyl-2-propanone with Rhodococcus erythropolis. This highlights the stereospecificity of enzymatic reactions involving this compound.
The differential biological activity of enantiomers is a key consideration in the development of pharmaceuticals, as one enantiomer may have desired therapeutic effects while the other may be inactive or contribute to adverse effects. ontosight.ai
Antidepressant-like Effects of Derivatives
Recent research has explored the potential of derivatives of this compound as antidepressant agents. A study focused on the synthesis of eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluated their antidepressant-like activity in mice. nih.govresearchgate.net
The study utilized the tail-suspension test and the modified forced swimming test, which are common behavioral models for assessing antidepressant efficacy. nih.govresearchgate.net Several of the synthesized compounds significantly reduced the immobility time of the mice in both tests, an effect comparable to the reference drug fluoxetine. nih.govresearchgate.net These compounds also increased the swimming time in the modified forced swimming test without affecting climbing duration, suggesting a specific antidepressant-like profile. nih.govresearchgate.net
Notably, these effects were observed without any significant changes in the spontaneous locomotor activity of the mice, indicating that the antidepressant-like effects were not due to a general stimulant effect. nih.govresearchgate.net These findings suggest that the this compound scaffold can be a promising starting point for the development of new antidepressant drugs. nih.gov
Intermolecular Interactions and Reaction Mechanisms
Influence of the Phenyl Group on Reactivity
The phenyl group in 1-phenyl-2-propanol (B48451) significantly influences its chemical reactivity. This structural feature plays a crucial role in its behavior during organic synthesis. fiveable.me The benzene (B151609) ring can stabilize adjacent carbocations through resonance, which affects the reaction pathways and product distributions in reactions like Friedel-Crafts alkylation and reactions with hydrogen halides. vaia.com For instance, in the reaction with HBr, the secondary carbocation formed from this compound is stabilized by the adjacent benzene ring, making it more reactive than alcohols where such stabilization is absent. vaia.com
The phenyl group also directs the regioselectivity of certain reactions. For example, in the alkylation of p-xylene (B151628) with 2-chloro-1-phenylpropane, the reaction proceeds with retention of configuration, suggesting the formation of a phenonium ion intermediate where the phenyl group participates in the reaction, leading to an attack on the β-carbon. oup.com
Interaction with Olfactory Receptors (in Perfumery Context)
This compound is utilized in the fragrance industry for its floral scent. guidechem.comchemicalbook.com The perception of its odor is a result of its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal epithelium. guidechem.comnih.gov When an odorant molecule like this compound binds to an OR, it triggers a conformational change in the receptor, initiating a signal transduction cascade that results in an electrical signal. nih.gov This signal is then transmitted to the brain, leading to the perception of a specific scent. guidechem.comnih.govguidechem.com
The ability of humans to distinguish a vast array of smells is due to the combinatorial coding at the receptor level, where different odorants activate specific combinations of the approximately 400 types of functional ORs in the human genome. colab.ws While the specific olfactory receptors that bind to this compound have not been exhaustively detailed in the provided search results, its use in lilac, hyacinth, and rose fragrance compositions highlights its interaction with receptors responsible for these floral notes. chemicalbook.com The structural features of this compound, including the phenyl ring and the hydroxyl group, are critical for its specific binding to and activation of these olfactory receptors.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways with Enhanced Selectivity
A primary area of research is the development of more efficient and selective methods for synthesizing 1-phenyl-2-propanol (B48451), particularly its enantiomerically pure forms. chemimpex.com The (S)-enantiomer, for instance, is a valuable intermediate in the pharmaceutical industry. nih.gov
Current research efforts include:
Biocatalytic Routes: The use of microorganisms like Rhodococcus erythropolis for the bioreduction of 1-phenyl-2-propanone has shown great promise, achieving high enantiomeric excess. Studies have demonstrated the ability of growing cells of Rhodococcus erythropolis JX-021 to produce (S)-1-phenyl-2-propanol with 99% enantiomeric excess. nih.gov However, challenges such as substrate and product inhibition are actively being addressed. nih.gov Researchers are tackling these issues by employing techniques like stepwise substrate feeding and in-situ product removal. nih.gov
Coupled-Enzyme Systems: To improve efficiency, scientists are exploring coupled-cell systems. For example, combining Rhodococcus erythropolis and Bacillus subtilis cells has been shown to enhance cofactor regeneration and recycling, leading to higher product yields. nih.gov
Chemo-enzymatic and Chemical Catalysis: An organocatalytic route has been developed for the enantioselective synthesis of (S)-1-arylpropan-2-ol derivatives. researchgate.net Additionally, the use of a (cyclopentadienone)iron complex as a catalyst for the reductive opening of epoxides offers a chemical pathway to the compound. chemicalbook.comguidechem.com
These advancements aim to provide more sustainable and cost-effective methods for producing specific stereoisomers of this compound, which is crucial for its application in pharmaceuticals and other specialized fields. uni-pannon.hu
Exploration of New Pharmaceutical and Agrochemical Applications
The unique structure of this compound, featuring a phenyl group and a secondary alcohol, makes it a versatile building block in the synthesis of more complex molecules with potential biological activity. fiveable.me
Emerging applications in this area include:
Pharmaceutical Intermediates: this compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. chemimpex.comsarchemlabs.com Research is ongoing to synthesize and evaluate new derivatives for potential therapeutic uses, such as antidepressant-like effects. It serves as a precursor for drugs like propranolol, a beta-blocker. fiveable.me The R(-) stereoisomer is a chiral building block that can be converted to a chloride and used in Friedel-Crafts alkylation reactions. scbt.com
Agrochemicals: The compound and its derivatives are being investigated for use in agrochemicals, such as pesticides and herbicides. sarchemlabs.comontosight.ai The structural features of 1-phenoxy-2-propanol, a related compound, allow it to be used as a solvent and stabilizer in pesticide formulations. atamanchemicals.com
The ability to modify the structure of this compound opens up possibilities for developing novel drugs and more effective agricultural products. fiveable.me
Advanced Materials Research
The potential of this compound extends beyond the life sciences into the realm of materials science. Its distinct chemical properties are being explored for the creation of new materials with specialized functions. chemimpex.com
Current research interests include:
Polymer Chemistry: The allyloxy group in certain derivatives of 2-propanol suggests potential applications in polymerization reactions to create polymers with specific characteristics like thermal stability or reactivity. ontosight.ai
Nanoparticle Synthesis: this compound has been used as a chemical reagent in the synthesis of ruthenium nanoparticles supported on graphene.
This area of research is still in its early stages, but the unique structure of this compound suggests it could be a valuable component in the development of advanced polymers and nanomaterials.
Deeper Understanding of Biotransformation and Environmental Impact
As the use of this compound and its precursors increases, so does the importance of understanding their environmental fate and impact. Research in this area is crucial for assessing and mitigating potential environmental risks associated with industrial and clandestine manufacturing.
Key research findings include:
Microbial Degradation: Studies have shown that soil microorganisms can rapidly metabolize phenyl-2-propanone (P2P), a precursor to this compound. biocrick.comnih.govresearchgate.net This degradation process yields a mixture of compounds, including this compound, 1-phenyl-1,2-propanedione (B147261), and various hydroxylated derivatives. biocrick.comnih.gov
Persistence in the Environment: While P2P is readily metabolized, other related compounds, such as methylamphetamine sulphate, have been found to be more persistent in soil. biocrick.comnih.gov This highlights the need for further research to understand the persistence and potential long-term effects of different chemicals associated with this compound synthesis. researchgate.net The type of soil and the diversity of its microbial communities can influence the breakdown of these compounds. researchgate.net
Biotransformation Studies: The biotransformation of this compound itself is also a subject of study. For example, the bacterium Rhodococcus erythropolis JX-021 has been used to study the biotransformation of the compound, revealing that the process can be inhibited by the product itself. chemicalbook.com
A deeper understanding of these biotransformation pathways is essential for developing effective bioremediation strategies for contaminated sites and for conducting accurate environmental impact assessments. nih.govresearchgate.net
Q & A
Q. What are the standard methods for synthesizing 1-Phenyl-2-propanol, and how can its structure be confirmed?
this compound is commonly synthesized via the Grignard reaction between benzyl magnesium bromide and acetone, followed by acid hydrolysis. Post-synthesis, purification is achieved through fractional distillation or recrystallization (mp 32–34°C, bp 202°C) . Structural confirmation involves spectroscopic techniques:
Q. What are the critical physical properties and storage conditions for this compound?
Key properties include:
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound?
Enantiomeric purity is critical for stereochemical studies. Methodological steps include:
- Chiral resolution using chiral auxiliaries or enzymes.
- Chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers .
- Polarimetry to measure optical rotation (e.g., (R)- and (S)-enantiomers) .
Advanced Research Questions
Q. Why does acid-catalyzed dehydration of this compound predominantly yield 1-phenyl-1-propene instead of 1-phenyl-2-propene?
This outcome is governed by carbocation stability. Protonation of the hydroxyl group generates a tertiary carbocation intermediate (due to hyperconjugation with the phenyl group), favoring formation of the more stable 1-phenyl-1-propene via Zaitsev’s rule. The mechanism avoids less stable secondary carbocations, preventing 1-phenyl-2-propene formation .
Q. How can researchers resolve contradictions in stereochemical outcomes during nucleophilic substitution reactions involving this compound derivatives?
Discrepancies in configuration retention/inversion can arise from competing SN1/SN2 mechanisms. To resolve this:
- Kinetic studies : Monitor reaction rates; SN2 shows second-order kinetics, while SN1 is first-order.
- Stereochemical tracking : Use isotopic labeling (e.g., deuterated substrates) or X-ray crystallography to confirm Walden inversion in SN2 pathways .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SN2, while polar protic solvents (e.g., H2O) promote SN1 .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
- High-resolution GC-MS : Detects volatile impurities (e.g., residual acetone or benzene) with ppm-level sensitivity .
- HPLC-PDA : Identifies non-volatile contaminants (e.g., oxidation byproducts like phenylpropanone) using UV-Vis spectra .
- Karl Fischer titration : Measures trace water content (<0.1%), critical for moisture-sensitive reactions .
Q. How does the phenyl group influence the reactivity of this compound in oxidation reactions?
The electron-donating phenyl group stabilizes transition states in oxidation reactions, enhancing resistance to over-oxidation. Controlled oxidation with pyridinium chlorochromate (PCC) yields phenylpropanone, while stronger oxidants (e.g., KMnO4) may cleave the aromatic ring. Reaction conditions (temperature, solvent) must be optimized to avoid side products .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
